Cas no 451511-79-8 (N-(3-chloro-2-methylphenyl)-2-fluoro-5-(2-methylcyclohexyl)sulfamoylbenzamide)

N-(3-chloro-2-methylphenyl)-2-fluoro-5-(2-methylcyclohexyl)sulfamoylbenzamide 化学的及び物理的性質
名前と識別子
-
- N-(3-chloro-2-methylphenyl)-2-fluoro-5-(2-methylcyclohexyl)sulfamoylbenzamide
- 451511-79-8
- F0917-1411
- EU-0096281
- SR-01000578465
- SR-01000578465-1
- N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide
- Oprea1_005530
- N-(3-chloro-2-methylphenyl)-2-fluoro-5-(N-(2-methylcyclohexyl)sulfamoyl)benzamide
- AKOS024602056
-
- インチ: 1S/C21H24ClFN2O3S/c1-13-6-3-4-8-19(13)25-29(27,28)15-10-11-18(23)16(12-15)21(26)24-20-9-5-7-17(22)14(20)2/h5,7,9-13,19,25H,3-4,6,8H2,1-2H3,(H,24,26)
- InChIKey: GWXWZLBRLMEMBQ-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1C)NC(C1=C(C=CC(=C1)S(NC1CCCCC1C)(=O)=O)F)=O
計算された属性
- せいみつぶんしりょう: 438.1180197g/mol
- どういたいしつりょう: 438.1180197g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 671
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.6Ų
- 疎水性パラメータ計算基準値(XlogP): 5.1
N-(3-chloro-2-methylphenyl)-2-fluoro-5-(2-methylcyclohexyl)sulfamoylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0917-1411-2mg |
N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide |
451511-79-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0917-1411-1mg |
N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide |
451511-79-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0917-1411-2μmol |
N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide |
451511-79-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0917-1411-4mg |
N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide |
451511-79-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0917-1411-10μmol |
N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide |
451511-79-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0917-1411-20μmol |
N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide |
451511-79-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0917-1411-15mg |
N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide |
451511-79-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0917-1411-3mg |
N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide |
451511-79-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0917-1411-5mg |
N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide |
451511-79-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0917-1411-10mg |
N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide |
451511-79-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(3-chloro-2-methylphenyl)-2-fluoro-5-(2-methylcyclohexyl)sulfamoylbenzamide 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
N-(3-chloro-2-methylphenyl)-2-fluoro-5-(2-methylcyclohexyl)sulfamoylbenzamideに関する追加情報
Introduction to N-(3-chloro-2-methylphenyl)-2-fluoro-5-(2-methylcyclohexyl)sulfamoylbenzamide and Its Significance in Modern Chemical Biology
N-(3-chloro-2-methylphenyl)-2-fluoro-5-(2-methylcyclohexyl)sulfamoylbenzamide (CAS No. 451511-79-8) represents a novel compound with remarkable potential in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered significant attention due to its unique chemical properties and promising biological activities. The synthesis and application of such molecules are pivotal in the development of innovative therapeutic agents that address various medical challenges.
The molecular framework of N-(3-chloro-2-methylphenyl)-2-fluoro-5-(2-methylcyclohexyl)sulfamoylbenzamide incorporates several key functional groups that contribute to its versatility. The presence of a fluoro substituent at the 2-position of the benzamide moiety enhances its metabolic stability and binding affinity to biological targets. Additionally, the sulfamoyl group at the 5-position introduces a polar interaction surface, which is crucial for its interaction with proteins and enzymes. The 3-chloro-2-methylphenyl moiety further modulates the electronic properties of the molecule, influencing its reactivity and biological efficacy.
In recent years, there has been a surge in research focused on developing small molecules that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration. N-(3-chloro-2-methylphenyl)-2-fluoro-5-(2-methylcyclohexyl)sulfamoylbenzamide has emerged as a compound of interest due to its ability to interact with specific targets in a highly selective manner. This selectivity is critical for minimizing side effects and improving therapeutic outcomes.
The synthesis of N-(3-chloro-2-methylphenyl)-2-fluoro-5-(2-methylcyclohexyl)sulfamoylbenzamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the complex core structure of the molecule. These synthetic strategies not only ensure high yield but also enhance the purity of the final product, which is essential for subsequent biological evaluations.
The biological activity of N-(3-chloro-2-methylphenyl)-2-fluoro-5-(2-methylcyclohexyl)sulfamoylbenzamide has been extensively studied in various in vitro and in vivo models. Preliminary findings suggest that this compound exhibits potent inhibitory effects on specific enzymes implicated in disease pathogenesis. For instance, it has shown promise in inhibiting kinases that are overexpressed in certain types of cancer, thereby disrupting abnormal cell signaling pathways. Furthermore, its interaction with other biological targets has been explored, revealing potential applications in treating inflammatory disorders and neurodegenerative conditions.
The structural features of N-(3-chloro-2-methylphenyl)-2-fluoro-5-(2-methylcyclohexyl)sulfamoylbenzamide, particularly the presence of the sulfamoyl group and the bulky (2-methylcyclohexyl) side chain, contribute to its unique pharmacokinetic profile. These features not only enhance binding affinity but also influence drug distribution, metabolism, and excretion. Understanding these pharmacokinetic properties is crucial for optimizing dosing regimens and ensuring therapeutic efficacy.
In conclusion, N-(3-chloro-2-methylphenyl)-2-fluoro-5-(2-methylcyclohexyl)sulfamoylbenzamide451511-79-8) is a compound with significant potential in the realm of chemical biology and pharmaceutical development. Its intricate molecular structure, characterized by functional groups such as fluoro, sulfamoyl, and 3-chloro-2-methylphenyl, makes it a versatile tool for modulating biological pathways associated with various diseases. Ongoing research continues to uncover new applications for this compound, underscoring its importance in advancing therapeutic strategies.
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